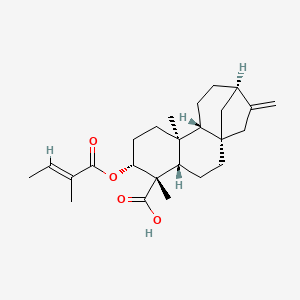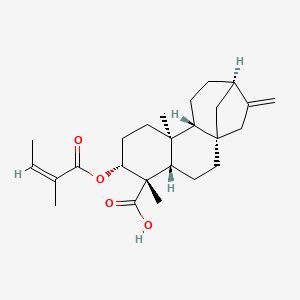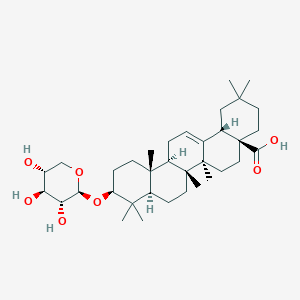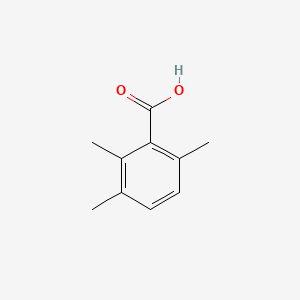
N-(1-Carbamoyl-2-methylpropyl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AB-PINACA is a synthetic cannabinoid recently identified in illegal herbal products. Structurally, this designer drug is developed on an indazole base, which distinguishes it from the many JWH compounds having an indolyl base. AB-PINACA N-(5-hydroxypentyl) metabolite is expected to be a metabolite of AB-PINACA that would be detectable both in serum and in urine. This product is intended for research and forensic applications.
Applications De Recherche Scientifique
Metabolite Profiling and Synthetic Cannabinoid Analysis
N-(1-Carbamoyl-2-methylpropyl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide and its analogs have been the subject of extensive metabolite profiling. Studies like those by Wohlfarth et al. (2015) have analyzed metabolic stability and identified metabolites of synthetic cannabinoids, providing essential data for forensic science and toxicology. This research is pivotal in understanding how these substances are processed in the human body and aids in the identification of these compounds in clinical and forensic contexts (Wohlfarth et al., 2015).
Advancements in Synthetic Cannabinoid Chemistry
Further research has focused on the synthesis and characterization of new cannabimimetic indazole derivatives, as discussed in studies like those by Uchiyama et al. (2012). These works provide critical insights into the chemical nature of synthetic cannabinoids, contributing to the broader understanding of new psychoactive substances in the field of medicinal chemistry (Uchiyama et al., 2012).
Monoamine Oxidase Inhibitors
N-(1-Carbamoyl-2-methylpropyl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide and similar compounds have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). Research by Tzvetkov et al. (2014) highlights the potential of these compounds in the development of treatments for neurological disorders, offering a novel approach to targeting MAO-B in therapeutic contexts (Tzvetkov et al., 2014).
Antiproliferative Activity in Cancer Research
The compound and its derivatives have also been explored for their antiproliferative activities against cancer cell lines. Maggio et al. (2011) synthesized various N-phenyl-1H-indazole-1-carboxamides and evaluated their efficacy against different cancer types. These compounds have shown promise in inhibiting cell growth, particularly in colon and melanoma cell lines, suggesting a potential role in cancer treatment (Maggio et al., 2011).
Propriétés
Nom du produit |
N-(1-Carbamoyl-2-methylpropyl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide |
|---|---|
Formule moléculaire |
C18H26N4O3 |
Poids moléculaire |
346.4 |
Nom IUPAC |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c1-12(2)15(17(19)24)20-18(25)16-13-8-4-5-9-14(13)22(21-16)10-6-3-7-11-23/h4-5,8-9,12,15,23H,3,6-7,10-11H2,1-2H3,(H2,19,24)(H,20,25) |
Clé InChI |
MGOXVYQZCJIMRX-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
Apparence |
Assay:≥95%A solution in methanol |
Synonymes |
N-(1-Amino-3-methyl-1-oxobutn-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Isopropyl-2-methylbenz[a]anthracene](/img/no-structure.png)



